4-Acetylphenyl 4-tert-butylbenzoate

Beschreibung

Chemical Structure and Nomenclature

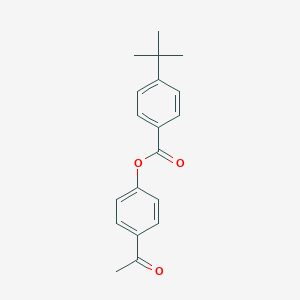

The chemical structure of 4-acetylphenyl 4-tert-butylbenzoate consists of an ester linkage between 4-acetylphenol and 4-tert-butylbenzoic acid. The International Union of Pure and Applied Chemistry (IUPAC) name systematically describes this compound as (4-acetylphenyl) 4-tert-butylbenzoate, indicating the ester formed between the hydroxyl group of 4-acetylphenol and the carboxyl group of 4-tert-butylbenzoic acid.

The molecular architecture features a central ester functional group connecting two aromatic ring systems. The phenyl ring bearing the acetyl substituent at the para position serves as the alcohol component, while the benzoic acid derivative with a tert-butyl group at the para position functions as the carboxylic acid component. This structural arrangement places significant steric bulk on both sides of the ester linkage, which would influence the compound's physical properties and reactivity patterns.

Related compounds documented in the literature provide insight into the structural characteristics of similar molecules. The closely related compound (2-acetylphenyl) 4-tert-butylbenzoate has been characterized with a molecular weight of 296.4 grams per mole and exhibits specific spectroscopic properties that would be expected to differ from the 4-acetylphenyl isomer due to positional effects. The structural data for related 4-acetylphenyl esters, such as 4-acetylphenyl benzoate, demonstrates the influence of substituent patterns on molecular geometry and crystal packing arrangements.

Table 1: Comparative Structural Data for Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 4-Acetylphenyl benzoate | C₁₅H₁₂O₃ | 240.25 | 1523-18-8 | Simple benzoate ester |

| (2-Acetylphenyl) 4-tert-butylbenzoate | C₁₉H₂₀O₃ | 296.4 | - | Ortho-acetyl substitution |

| Ethyl 4-tert-butylbenzoate | C₁₃H₁₈O₂ | 206.28 | 5406-57-5 | Simple alkyl ester |

| Methyl 4-tert-butylbenzoate | C₁₂H₁₆O₂ | 192.26 | 26537-19-9 | Smallest alkyl ester |

Historical Context and Development

The development of aromatic ester compounds containing both acetyl and tert-butyl functionalities has evolved within the broader context of organic synthesis and materials science research. The parent compound 4-tert-butylbenzoic acid has established industrial significance as an important intermediate in organic synthesis, widely used in chemical synthesis, cosmetics, and perfume industries. Its applications extend to serving as an improver for alkyd resin, cutting oil additives, lubricant additives, and food preservatives, demonstrating the versatile nature of tert-butylbenzoic acid derivatives.

The synthetic methodology for preparing such ester compounds has been advanced through mechanically induced solvent-free esterification methods, which have demonstrated efficiency in producing various acetylphenyl benzoate derivatives. These methodological developments represent significant progress in green chemistry approaches, eliminating the need for organic solvents while maintaining high yields and product purity.

Historical patents and industrial processes have focused on the preparation of related compounds, particularly in the context of preparing 4-tert-butylbenzaldehyde and its derivatives. The European patent EP0580231A1 describes processes for bromination and subsequent transformation of 4-tert-butyltoluene derivatives, illustrating the industrial importance of this chemical family. Such processes have been crucial for the manufacturing of agricultural chemicals and fragrances, with applications in products like Lilial (4-tert-butyl-α-methyldihydrocinnamaldehyde), one of the most widely used ingredients in perfumes for soaps, detergents, and cosmetics.

Significance in Organic Chemistry Research

The significance of 4-acetylphenyl 4-tert-butylbenzoate in organic chemistry research stems from its potential as a model compound for studying ester formation, hydrolysis kinetics, and aromatic substitution reactions. The presence of both electron-withdrawing (acetyl) and electron-donating (tert-butyl) substituents on separate aromatic rings provides an interesting electronic environment for mechanistic studies.

Research into related compounds has demonstrated the importance of substitution patterns in determining reactivity and stability. Studies on 4-tert-butylphenol degradation by bacterial strains have shown that compounds containing tert-butyl groups can undergo complex metabolic transformations, with 4-tert-butylphenol being transformed to 4-tert-butylcatechol through specific enzymatic pathways. This research indicates that tert-butyl-substituted aromatic compounds possess unique biodegradation characteristics that may extend to ester derivatives.

The compound's potential applications in materials science research are significant, particularly in the development of specialized polymers and resins. The tert-butyl group serves as an effective chain stopper in polymer chemistry, controlling molecular weight by limiting chain growth. When incorporated into ester compounds, this functionality could provide novel approaches to polymer modification and property enhancement.

Table 2: Research Applications and Findings for Related Compound Classes

| Research Area | Key Findings | Compound Class | Reference Applications |

|---|---|---|---|

| Polymer Chemistry | Chain stopping effects | Tert-butylphenol derivatives | Molecular weight control |

| Materials Science | Crystal packing analysis | Acetylphenyl esters | Solid-state properties |

| Green Chemistry | Solvent-free synthesis | Aromatic esters | Sustainable synthesis |

| Biodegradation | Metabolic pathways | Tert-butyl aromatics | Environmental fate |

Advanced analytical techniques have been employed to characterize similar compounds, including Hirshfeld surface analysis and density functional theory calculations. These methods have provided comprehensive insights into intermolecular interactions, crystal packing arrangements, and electronic properties of aromatic ester compounds. Such analytical approaches would be directly applicable to understanding the properties and behavior of 4-acetylphenyl 4-tert-butylbenzoate.

The compound's significance is further enhanced by its potential role in pharmaceutical and agrochemical research. Related structures have shown importance as intermediates in the synthesis of bioactive molecules, and the unique electronic and steric properties of 4-acetylphenyl 4-tert-butylbenzoate could provide novel avenues for drug discovery and crop protection agent development.

Eigenschaften

Molekularformel |

C19H20O3 |

|---|---|

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

(4-acetylphenyl) 4-tert-butylbenzoate |

InChI |

InChI=1S/C19H20O3/c1-13(20)14-7-11-17(12-8-14)22-18(21)15-5-9-16(10-6-15)19(2,3)4/h5-12H,1-4H3 |

InChI-Schlüssel |

MDHMFHRXTLXPAY-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |

Kanonische SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 2: Thermal Properties

Table 3: Application Comparison

Vorbereitungsmethoden

Reaction Scheme :

Procedure :

-

Reactants :

-

Conditions :

Yield and Purity :

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitate direct esterification between 4-tert-butylbenzoic acid and 4-acetylphenol.

Reaction Scheme :

Procedure :

-

Reactants :

-

Conditions :

Yield and Purity :

Transesterification from Methyl Ester

Methyl 4-tert-butylbenzoate (CAS 26537-19-9) undergoes transesterification with 4-acetylphenol under acidic or basic conditions.

Reaction Scheme :

Procedure :

Yield and Purity :

Green Chemistry Approaches

Deep eutectic solvents (DES) and mechanochemical methods offer solvent-free alternatives.

DES-Catalyzed Esterification :

Mechanochemical Synthesis :

Yield and Purity :

Comparative Analysis of Methods

Critical Considerations

-

Side Reactions : Competing acetylation of phenolic OH is negligible due to steric hindrance from the tert-butyl group.

-

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) are effective.

-

Scalability : Acid chloride and DES methods are industrially viable, with >80% yields on multi-gram scales .

Q & A

Q. Advanced Research Focus

- Hydrolysis kinetics : Monitor ester bond cleavage under acidic/basic conditions via HPLC or LC-MS .

- Accelerated aging studies : Use elevated temperatures (e.g., 40–60°C) to simulate long-term stability .

- Degradation product identification : High-resolution MS and tandem MS/MS for structural elucidation .

How can researchers screen for potential biological activity of 4-Acetylphenyl 4-tert-butylbenzoate?

Advanced Research Focus

Despite limited direct data, analogous compounds suggest:

- Enzyme inhibition assays : Target enzymes like acetylcholinesterase or lipoxygenase using fluorogenic substrates .

- Molecular docking : Software (e.g., AutoDock Vina) predicts binding modes to receptors (e.g., estrogen receptors) .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa) to evaluate biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.